molecular formula C23H19ClF3N3O B1411389 (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone CAS No. 1311283-81-4

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

Cat. No. B1411389
CAS RN: 1311283-81-4
M. Wt: 445.9 g/mol
InChI Key: MUCWADBJUOVDEN-ZHACJKMWSA-N
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Description

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a useful research compound. Its molecular formula is C23H19ClF3N3O and its molecular weight is 445.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Reaction Mechanisms

4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed investigation into the reaction mechanism revealed the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, indicating the potential of related compounds in catalysis and mechanistic studies (Liu et al., 2014).

Synthesis of Polyfunctional Heterocyclic Systems

The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog have been explored for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles. This highlights the potential of similar compounds in the synthesis of multifunctional heterocyclic systems, providing versatile synthons for chemical research (Pizzioli et al., 1998).

Enhancing Reactivity for Benzoxazine Ring Formation

Phloretic acid has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to traditional phenol-based reactions. This indicates the potential of utilizing specific functional groups within compounds for developing novel materials with desirable properties (Trejo-Machin et al., 2017).

properties

IUPAC Name

(E)-3-(2-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-6-5-7-16(12-15)21(31)10-11-28-19-9-4-3-8-18(19)24/h3-14,28H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWADBJUOVDEN-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Reactant of Route 6
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

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